



Application Notes: P-gp Inhibitor Screening Using the Rhodamine 123 Efflux Assay

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Compound of Interest		
Compound Name:	P-gp inhibitor 22	
Cat. No.:	B12365922	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of substrates out of cells.[1] This process is a key mechanism in multidrug resistance (MDR) in cancer cells, where P-gp overexpression leads to the reduced intracellular accumulation and efficacy of chemotherapeutic agents.[2][3] The Rhodamine 123 (Rh123) efflux assay is a common and reliable method to assess the functional activity of P-gp and to screen for potential inhibitors.[4]

Rhodamine 123 is a fluorescent dye and a known substrate of P-gp.[2] In cells overexpressing P-gp, Rh123 is rapidly pumped out, resulting in low intracellular fluorescence.[5][6] When a P-gp inhibitor is present, the efflux activity is blocked, leading to the accumulation of Rh123 inside the cells and a corresponding increase in fluorescence intensity.[7][8] The magnitude of this fluorescence increase is proportional to the inhibitory activity of the test compound.[1] This assay can be performed in a multi-well plate format for high-throughput screening using a fluorescence plate reader or on a single-cell basis using flow cytometry.[9][10]

Mechanism of P-gp Mediated Efflux and Inhibition

The diagram below illustrates the principle of the Rhodamine 123 efflux assay. In the absence of an inhibitor, P-gp utilizes ATP hydrolysis to actively transport Rh123 out of the cell. In the

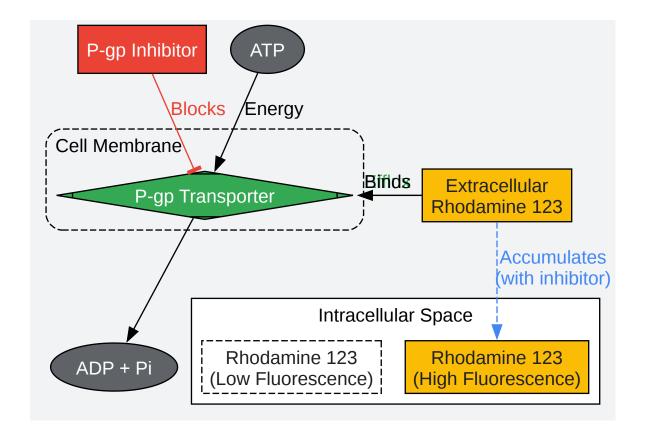




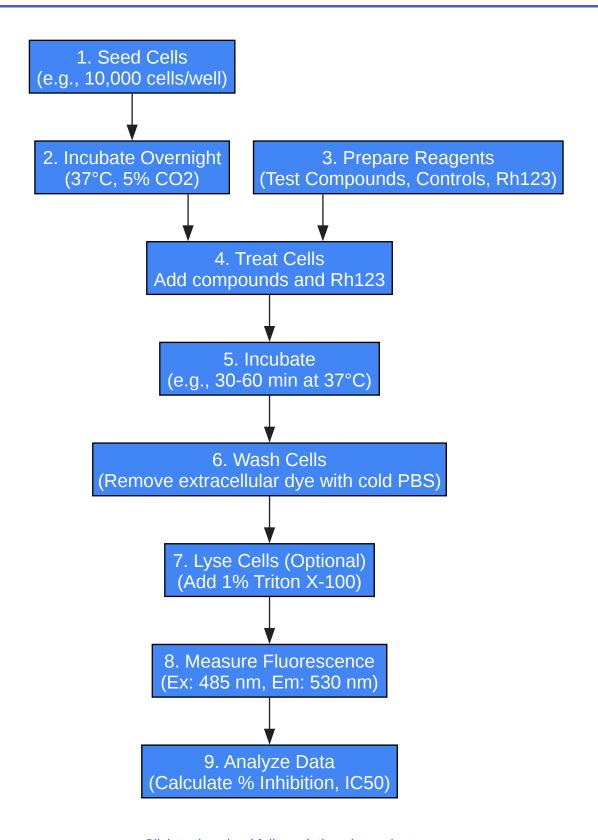


presence of a P-gp inhibitor, this efflux is blocked, leading to intracellular accumulation of the fluorescent substrate.









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